molecular formula C14H9Br B11762647 9-Bromoanthracene-d9

9-Bromoanthracene-d9

Katalognummer: B11762647
Molekulargewicht: 266.18 g/mol
InChI-Schlüssel: ZIRVQSRSPDUEOJ-LOIXRAQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Bromoanthracene-d9: is a deuterated derivative of 9-Bromoanthracene, where nine hydrogen atoms are replaced by deuterium. This compound is primarily used as a labeled compound in various scientific research applications due to its unique isotopic properties. The molecular formula of this compound is C14D9Br, and it has a molecular weight of 266.18 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromoanthracene-d9 typically involves the bromination of deuterated anthracene. One common method is the free-radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by light or other radical initiators, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated anthracene and N-bromosuccinimide in a controlled environment to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods .

Analyse Chemischer Reaktionen

Types of Reactions: 9-Bromoanthracene-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various 9-substituted anthracene derivatives.

    Oxidation: Anthraquinone derivatives.

    Reduction: Deuterated anthracene.

Wissenschaftliche Forschungsanwendungen

Chemistry: 9-Bromoanthracene-d9 is used as a precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other complex organic molecules. It serves as a labeled compound in mechanistic studies and reaction tracking .

Biology: In biological research, this compound is used as a tracer to study metabolic pathways and enzyme activities. Its deuterated nature allows for precise tracking using mass spectrometry .

Medicine: The compound is used in the development of diagnostic tools and therapeutic agents. Its labeled form helps in the study of drug metabolism and pharmacokinetics .

Industry: this compound is employed in the production of organic light-emitting diodes (OLEDs) and other electronic materials. It is also used in the synthesis of advanced materials for various industrial applications .

Wirkmechanismus

The mechanism of action of 9-Bromoanthracene-d9 involves its interaction with specific molecular targets and pathways. In chemical reactions, the bromine atom at the 9-position plays a crucial role in determining the reactivity and selectivity of the compound. The deuterium atoms provide stability and allow for precise tracking in various applications .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in scientific research. This makes it particularly valuable in studies involving mass spectrometry and other analytical techniques .

Eigenschaften

Molekularformel

C14H9Br

Molekulargewicht

266.18 g/mol

IUPAC-Name

9-bromo-1,2,3,4,5,6,7,8,10-nonadeuterioanthracene

InChI

InChI=1S/C14H9Br/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D

InChI-Schlüssel

ZIRVQSRSPDUEOJ-LOIXRAQWSA-N

Isomerische SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=C2Br)[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.